molecular formula C14H18N6O B2657533 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)pent-4-enamide CAS No. 2034468-84-1

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)pent-4-enamide

Cat. No. B2657533
CAS RN: 2034468-84-1
M. Wt: 286.339
InChI Key: UFEBFCASXBTLMP-UHFFFAOYSA-N
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Description

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)pent-4-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a pyrrolidine-based molecule that has been studied for its unique properties and potential biological activity.

Scientific Research Applications

Synthesis and Biological Activities

  • Antitumor and Antimicrobial Activities : Enaminones, which are related to the queried compound, have been utilized as precursors for synthesizing diverse heterocyclic compounds, including [1,2,4]triazolo and pyridazine derivatives. These synthesized compounds have demonstrated potential antitumor and antimicrobial activities. For instance, certain derivatives exhibited cytotoxic effects against human breast and liver carcinoma cell lines, comparable to standard treatments like 5-fluorouracil, and also showed antimicrobial efficacy against selected pathogens (S. Riyadh, 2011).

Antimicrobial Evaluation

  • New Thienopyrimidine Derivatives : The reaction of heteroaromatic aminonitriles with specific reagents resulted in the synthesis of [1,2,4]triazolo[4,3-c]thieno[3,2-e]pyrimidine derivatives, which exhibited pronounced antimicrobial activity. This suggests the potential of these compounds in developing new antimicrobial agents (M. Bhuiyan et al., 2006).

Insecticidal Agents

  • Sulfonamide Thiazole Derivatives : A study on the synthesis of bioactive sulfonamide thiazole derivatives incorporating triazolo[1,5-a]pyrimidine and other heterocyclic moieties demonstrated significant insecticidal activity against the cotton leafworm, Spodoptera littoralis. These findings highlight the potential application of such compounds in agricultural pest management (Nanees N. Soliman et al., 2020).

Chemotherapeutic Agents

  • TGF-β Type I Receptor Kinase Inhibition : Research on optimizing inhibitors of TGF-β type I receptor kinase, crucial for cancer therapy, led to the discovery of compounds with [1,2,4]triazolo[4,3-b]pyridazine moieties. These compounds, through selective inhibition, have shown promise as cancer immunotherapeutic/antifibrotic agents, demonstrating the therapeutic potential of compounds related to the queried chemical structure (C. Jin et al., 2014).

properties

IUPAC Name

N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]pent-4-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O/c1-2-3-4-14(21)16-11-7-8-19(9-11)13-6-5-12-17-15-10-20(12)18-13/h2,5-6,10-11H,1,3-4,7-9H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFEBFCASXBTLMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)NC1CCN(C1)C2=NN3C=NN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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